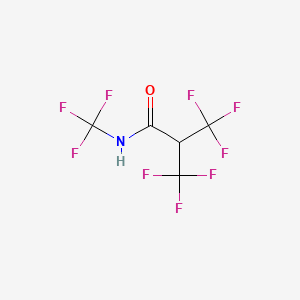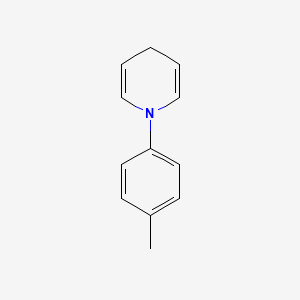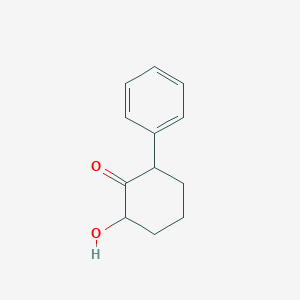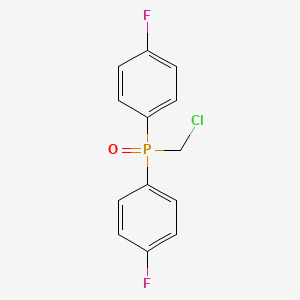![molecular formula C23H14O3 B14336401 2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 104332-53-8](/img/structure/B14336401.png)
2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one is a complex organic compound known for its unique chemical structure and properties It belongs to the class of furobenzopyran derivatives, which are characterized by a fused ring system containing both furan and benzopyran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one typically involves a multi-step process. One efficient method is the three-component reaction involving aromatic aldehydes, 4-hydroxycoumarin, and phenacyl pyridinium bromide. This reaction is catalyzed by SiO2 nanoparticles under solvent-free conditions, making it environmentally friendly. The reaction proceeds rapidly with high yields and minimal catalyst loading .
Industrial Production Methods
While specific industrial production methods for 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one are not extensively documented, the principles of green chemistry and efficient catalysis are likely employed to scale up the synthesis. The use of recyclable catalysts and solvent-free conditions are key considerations in industrial applications.
化学反応の分析
Types of Reactions
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: Its unique structure makes it a candidate for materials science applications, including the development of novel polymers and coatings.
作用機序
The mechanism by which 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
類似化合物との比較
Similar Compounds
2,3-Diphenyl-4H-chromen-4-one: Shares a similar core structure but lacks the furan ring.
2,3-Diphenyl-4H-benzofuro[3,2-c]pyrrolo[3,2-c]benzopyran-4-one: Contains additional fused rings, making it more complex.
4H-1-Benzopyran-4-one derivatives: Various derivatives with different substituents on the benzopyran ring
Uniqueness
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one is unique due to its fused furan and benzopyran rings, which confer distinct chemical and physical properties
特性
CAS番号 |
104332-53-8 |
|---|---|
分子式 |
C23H14O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
2,3-diphenylfuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C23H14O3/c24-23-20-19(15-9-3-1-4-10-15)21(16-11-5-2-6-12-16)26-22(20)17-13-7-8-14-18(17)25-23/h1-14H |
InChIキー |
PVKPOYQVNPAKQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)








![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)



